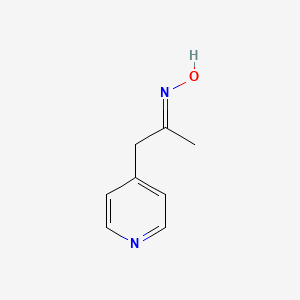

1-(Pyridin-4-yl)propan-2-one oxime

Description

1-(Pyridin-4-yl)propan-2-one oxime is an oxime derivative synthesized via the reaction of 1-(Pyridin-4-yl)propan-2-one (CAS 6304-16-1, also termed 4-acetonylpyridine) with hydroxylamine . This compound features a pyridine ring substituted at the 4-position with a propan-2-one oxime group. Oximes are critical in medicinal and coordination chemistry due to their ability to form stable complexes and act as ligands or intermediates in organic synthesis. The structural and electronic properties of this compound are influenced by the pyridine ring’s electron-withdrawing nature and the oxime’s tautomeric equilibria.

Properties

IUPAC Name |

(NE)-N-(1-pyridin-4-ylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(10-11)6-8-2-4-9-5-3-8/h2-5,11H,6H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPBAJJYRYMVAA-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Pyridin-4-yl)propan-2-one oxime typically involves the reaction of 1-(Pyridin-4-yl)propan-2-one with hydroxylamine hydrochloride. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

1-(Pyridin-4-yl)propan-2-one+NH2OH⋅HCl→1-(Pyridin-4-yl)propan-2-one oxime+HCl

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

1-(Pyridin-4-yl)propan-2-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include nitrile oxides, amines, and substituted oxime derivatives.

Scientific Research Applications

1-(Pyridin-4-yl)propan-2-one oxime has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying enzyme mechanisms.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of agrochemicals and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)propan-2-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomerism

1-(Pyridin-4-yl)propan-1-one Oxime

- Structural Features : Positional isomer with the oxime group at the propan-1-one position (vs. propan-2-one in the target compound).

- Crystallography : Crystallizes in an orthorhombic system (space group P2$1$2$1$2$_1$) with two independent molecules per asymmetric unit linked via hydrogen bonds (N–H⋯O and O–H⋯N) .

(E)-1-(Pyridin-4-yl)propan-1-one O-Tosyl Oxime

- Structural Features : O-Tosylated derivative of the propan-1-one oxime, introducing a bulky tosyl (p-toluenesulfonyl) group.

- Impact of Tosylation : Enhances steric hindrance and stabilizes the oxime against hydrolysis. The tosyl group also serves as a leaving group, enabling nucleophilic substitution reactions .

(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Oxime

- Structural Features : Substituted nicotinaldehyde oxime with methoxy and pyrrolidinyl groups on the pyridine ring.

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Compounds

Crystallographic and Computational Insights

- 1-(Pyridin-4-yl)propan-1-one Oxime : Crystallographic refinement using SHELXL () revealed a hydrogen-bonded network stabilizing the lattice, with cell parameters a = 7.9149 Å, b = 9.3676 Å, c = 21.6431 Å .

- O-Tosyl Derivative : The tosyl group introduces conformational rigidity, as observed in its crystal structure, which may influence its pharmacological profile .

Biological Activity

1-(Pyridin-4-yl)propan-2-one oxime, also known by its CAS number 156465-31-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring and an oxime functional group, which are known to influence its reactivity and biological interactions. The structural formula can be represented as follows:

This compound's unique structure allows it to engage in various biochemical interactions, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often modulate enzyme activity, influence cellular signaling pathways, and exhibit antimicrobial properties.

Target Interactions

This compound potentially interacts with:

- Enzymes : It may act as an enzyme inhibitor or modulator.

- Receptors : The compound could bind to specific receptors influencing cell signaling.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

The compound has shown promising results in inhibiting bacterial growth. For instance, a study demonstrated that derivatives of pyridine oximes exhibited selective antibacterial activity against various strains of bacteria, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Anticancer Potential

Research has indicated that compounds similar to this compound possess anticancer properties. For example, studies exploring the cytotoxic effects of related compounds on breast cancer cell lines (MDA-MB-231 and MCF-7) have shown significant inhibition of cell proliferation at low concentrations .

Study 1: Anticancer Activity

A study published in Pharmaceuticals investigated the effects of compounds related to this compound on cancer cell lines. The results showed that these compounds induced apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity at concentrations as low as 6.25 μM .

Study 2: Antimicrobial Effects

Another research effort focused on the antimicrobial properties of pyridine derivatives. The findings revealed that certain derivatives exhibited significant activity against N. meningitidis and H. influenzae, highlighting the potential of this compound in treating bacterial infections .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 6.25 | |

| Antimicrobial | N. meningitidis | 64 | |

| Antimicrobial | H. influenzae | 32 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiles remain to be established through further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.